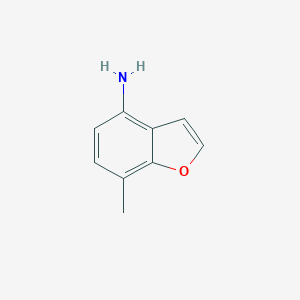

7-methyl-4-Benzofuranamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FLI 06 是一种新型的小分子化合物,以其抑制 Notch 信号通路的能力而闻名。 该通路在细胞命运决定中起着至关重要的作用,其异常活性会导致癌症和其他发育障碍 。 FLI 06 扰乱高尔基体并抑制内质网中前运输蛋白在从管状形态向片状形态过渡过程中的分泌 .

准备方法

合成路线和反应条件

FLI 06 通过一系列涉及二氢吡啶衍生物的化学反应合成。 该化合物通常以冻干粉末的形式供应,可以在二甲基亚砜 (DMSO) 中复溶,用于各种实验 。 FLI 06 的分子式为 C25H30N2O5,分子量为 438.5 g/mol .

工业生产方法

虽然 FLI 06 的具体工业生产方法没有得到广泛的记录,但该化合物是由各种化学公司生产并供应的,用于研究目的。

化学反应分析

反应类型

FLI 06 主要进行涉及抑制 Notch 信号通路的反应。 它在分泌通路的早期阶段起作用,扰乱高尔基体并抑制从内质网中出来的前一般分泌 。 这种抑制伴随着内质网的管状向片状的形态转变 .

常用试剂和条件

FLI 06 在 DMSO 中的溶解度为 50 mg/mL 或在乙醇中的溶解度为 10 mg/mL 。 它通常以 0.1 μM 到 200 μM 的浓度使用,具体取决于所需的效应 。 该化合物在 -20ºC 冷冻干燥储存时稳定,复溶后应在一周内使用,以防止效力下降 .

形成的主要产物

涉及 FLI 06 的反应形成的主要产物与 Notch 受体和 Notch 靶基因的抑制有关。 这种抑制导致各种癌细胞系中的细胞增殖减少,细胞周期阻滞,并诱导凋亡 .

科学研究应用

Medicinal Chemistry and Anticancer Activity

Anticancer Properties

Research indicates that benzofuran derivatives, including 7-methyl-4-benzofuranamine, exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives showing that specific modifications can enhance cytotoxic effects against various cancer cell lines such as breast, lung, and prostate cancers. For instance, compounds derived from this compound demonstrated high cytotoxic concentration scores against Erlich ascites carcinoma (EAC) cells, indicating their potential as effective anticancer agents .

Mechanisms of Action

The anticancer efficacy of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit key cellular pathways involved in tumor growth. The presence of functional groups such as hydroxyl or nitro groups in the structure has been shown to enhance binding interactions with target proteins, thereby increasing their cytotoxic potential .

Antimicrobial Applications

Emerging Antimicrobial Agents

Benzofuran derivatives are increasingly recognized as promising candidates for developing new antimicrobial agents. The unique structural features of benzofurans allow for the design of compounds that can effectively target resistant microbial strains. Recent studies have focused on synthesizing novel benzofuran-based compounds that exhibit activity against various pathogens, addressing the urgent need for new therapeutic options in the face of rising antibiotic resistance .

Clinical Relevance

Compounds such as psoralen and its derivatives have been utilized in treating skin diseases like psoriasis and cancer due to their ability to cross-link DNA upon light exposure. This property is particularly valuable in phototherapy applications . The versatility of the benzofuran scaffold makes it a focal point for ongoing drug discovery efforts aimed at combating infectious diseases.

Other Pharmacological Activities

Broad Spectrum of Biological Effects

Beyond anticancer and antimicrobial activities, this compound and its derivatives have shown promise in various other pharmacological areas. These include anti-inflammatory effects, antioxidant properties, and potential applications in treating cardiovascular diseases due to their ability to inhibit certain enzymes and receptors involved in these conditions .

Research Insights

The exploration of benzofuran derivatives has led to the identification of compounds that act as topoisomerase inhibitors and sigma receptor modulators, which are critical targets in cancer therapy and neurological disorders . Furthermore, hybrid compounds combining benzofurans with other pharmacophores have been developed to enhance therapeutic efficacy while reducing toxicity.

Comprehensive Data Table

Case Studies

-

Anticancer Study on Benzofuran Derivatives

A comprehensive study evaluated several benzofuran analogues for their anticancer properties using EAC cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, demonstrating the importance of SAR in drug design . -

Development of Antimicrobial Benzofurans

Research focusing on the synthesis of novel benzofuran derivatives revealed their effectiveness against a range of microbial strains. This study emphasized the need for innovative approaches in drug development to combat antibiotic resistance effectively . -

Hybrid Compounds with Enhanced Activity

Investigations into hybrid compounds combining benzofurans with aminoquinazolines showed promising results in inhibiting EGFR-positive cancer cell lines. These hybrids exhibited improved antiproliferative properties compared to their parent compounds .

作用机制

FLI 06 通过抑制 Notch 信号通路发挥作用。 它在分泌通路的早期阶段起作用,扰乱高尔基体并抑制从内质网中出来的前一般分泌 。 这种抑制导致 Notch 受体和 Notch 靶基因的 mRNA 和蛋白质表达的抑制 。 该化合物还通过阻断细胞周期阻滞来诱导凋亡并减少细胞增殖 .

相似化合物的比较

FLI 06 在其在分泌通路的早期阶段抑制 Notch 信号通路的能力方面是独一无二的。 一些类似的化合物包括:

DAPT: 一种 γ-分泌酶抑制剂,抑制总淀粉样蛋白 β 和淀粉样蛋白 β 42,并且具有口服活性.

RO4929097: 一种 γ-分泌酶抑制剂,抑制淀粉样蛋白 β 40 和 Notch 的细胞加工.

Aftin-4: 一种淀粉样蛋白 42 诱导剂,激活 γ-分泌酶,促进淀粉样蛋白 β 1-42 从淀粉样蛋白 β 前体蛋白的生成.

这些化合物在抑制 Notch 信号通路的能力方面与 FLI 06 有些相似,但 FLI 06 在其早期阶段的抑制和对高尔基体的破坏方面是独特的 .

生物活性

7-Methyl-4-benzofuranamine, a derivative of benzofuran, has garnered attention in pharmacological research due to its potential biological activities. Benzofuran derivatives are known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study found that various benzofuran analogues demonstrated cytotoxic effects against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer) with IC50 values ranging from 0.1 to 5 μM . Specifically, derivatives containing functional groups like CONH showed enhanced activity due to improved binding interactions with target proteins.

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 7-Methyl-4-BFA | K562 | 0.1 | Anticancer |

| 7-Methyl-4-BFA | MCF-7 | 5 | Anticancer |

| 7c | HL60 | 0.5 | Anticancer |

| 7d | A549 | 2 | Anticancer |

Anti-inflammatory Effects

Benzofuran derivatives have also shown anti-inflammatory properties. A study highlighted that compounds derived from benzofuran exhibited significant inhibition of pro-inflammatory cytokines in vitro . The anti-inflammatory mechanism is believed to be linked to the modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has been documented extensively. Research has indicated that these compounds possess antibacterial and antifungal activities against various pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound, and evaluated their antiproliferative activity against several cancer cell lines. The results showed that modifications at the benzofuran ring significantly affected the cytotoxicity profiles, with some compounds exhibiting up to a fourteen-fold increase in activity compared to the lead compound .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various benzofuran derivatives to identify key structural features responsible for biological activity. The presence of hydroxyl groups and specific halogen substitutions was found to enhance binding affinity to cancer targets and improve overall efficacy .

属性

IUPAC Name |

7-methyl-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。